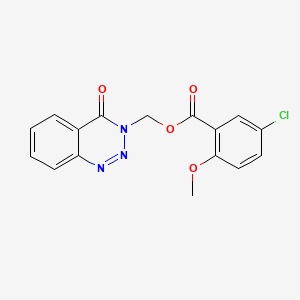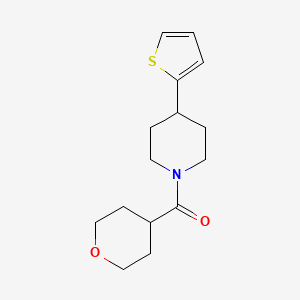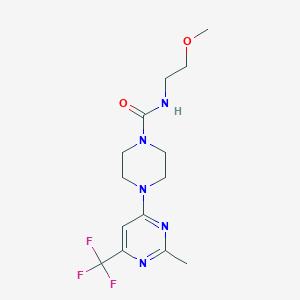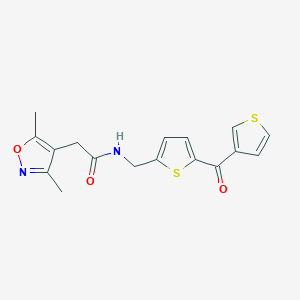![molecular formula C26H32N4O3S B2436738 N-(4-((4-(1H-benzo[d]imidazol-2-il)piperidin-1-il)sulfonil)fenil)-3-ciclopentilpropanamida CAS No. 886888-39-7](/img/structure/B2436738.png)
N-(4-((4-(1H-benzo[d]imidazol-2-il)piperidin-1-il)sulfonil)fenil)-3-ciclopentilpropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that’s colorless and solid, and it’s known for its versatile pharmacological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Other methods include the reaction of o-phenylenediamine with aldehydes or ketones .Molecular Structure Analysis
Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole. It has three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Chemical Reactions Analysis
Benzimidazole and its derivatives can undergo various chemical reactions, including alkylation, acylation, sulfonylation, and halogenation .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms .Aplicaciones Científicas De Investigación
- Los compuestos que contienen imidazol se han investigado por sus posibles efectos antitumorales. Los investigadores han sintetizado derivados de 1-sustituido-2-(5-sustituido-1-fenil-1-H-pirazol-3-il)-1H-benzo[d]imidazol y evaluado su potencial antitumoral contra varias líneas celulares .
- Algunos derivados de 2-fenilbenzimidazol, incluidos los que contienen unidades de imidazol, exhiben actividad antiviral contra virus como el VIH, VHC, CMV y HSV-1 .
- Los derivados de imidazol han mostrado propiedades antiinflamatorias. Comprender su modo de acción e identificar objetivos específicos podría ayudar en el desarrollo de medicamentos antiinflamatorios .
- Ciertos compuestos que contienen imidazol exhiben efectos antibacterianos y antimicobacterianos. La investigación podría centrarse en optimizar su actividad contra cepas bacterianas específicas .
- Los derivados de imidazol se han explorado por sus propiedades antioxidantes. Investigar su capacidad para eliminar radicales libres y proteger contra el estrés oxidativo podría ser valioso .
- Algunos compuestos basados en imidazol han demostrado efectos antidiabéticos. Estudios adicionales podrían dilucidar sus mecanismos y potencial como terapéuticos para la diabetes .
Actividad Antitumoral
Propiedades Antivirales
Efectos Antiinflamatorios
Actividad Antibacteriana y Antituberculosa
Potencial Antioxidante
Actividad Antidiabética
Mecanismo De Acción
Target of Action
It is known that compounds containing the imidazole moiety have a broad range of biological properties and can interact with various proteins and enzymes .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that this compound may interact with these biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c31-25(14-9-19-5-1-2-6-19)27-21-10-12-22(13-11-21)34(32,33)30-17-15-20(16-18-30)26-28-23-7-3-4-8-24(23)29-26/h3-4,7-8,10-13,19-20H,1-2,5-6,9,14-18H2,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINLUMSFCEVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyridazine](/img/structure/B2436655.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(3,4-dimethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2436656.png)
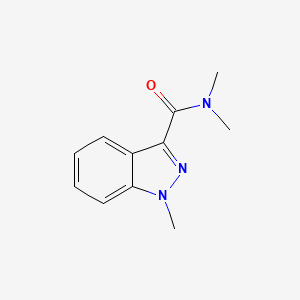
![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2436660.png)

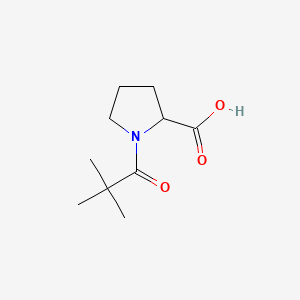
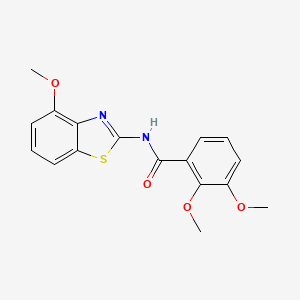
![2-[4-(pyridin-2-yl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2436669.png)
![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)
